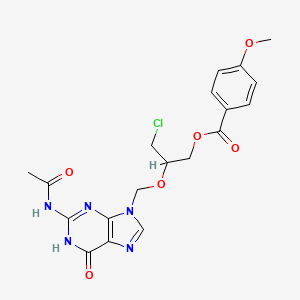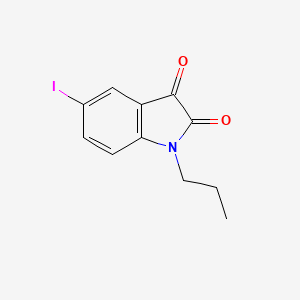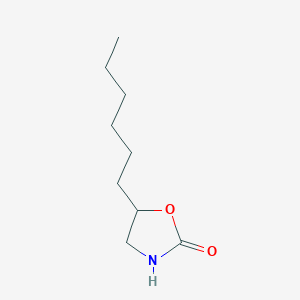
5-Hexyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a hexyl group attached to the nitrogen atom. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of hexylamine with glycidol under acidic conditions to form the oxazolidinone ring. Another approach involves the use of N-alkylated carbamates, which undergo intramolecular cyclization in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as triazabicyclodecene are used to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert oxazolidinones to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted oxazolidinones, amines, and other heterocyclic derivatives .
Scientific Research Applications
5-Hexyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hexyl-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness: 5-Hexyl-1,3-oxazolidin-2-one is unique due to its specific hexyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones .
Properties
CAS No. |
50825-09-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-hexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-8-7-10-9(11)12-8/h8H,2-7H2,1H3,(H,10,11) |
InChI Key |
GRSGHOQURGCDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CNC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
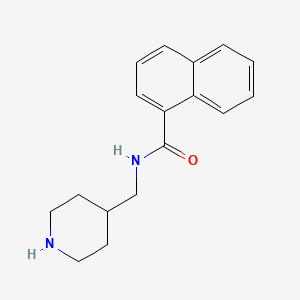
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
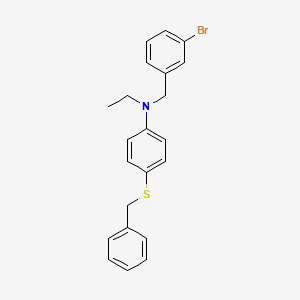
![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
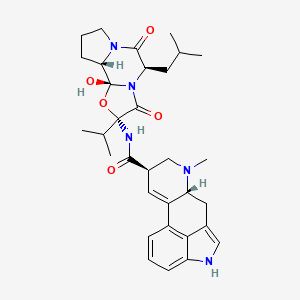
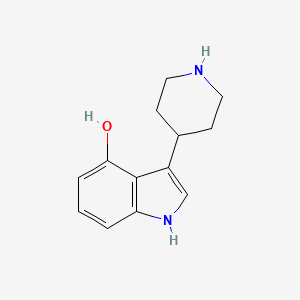

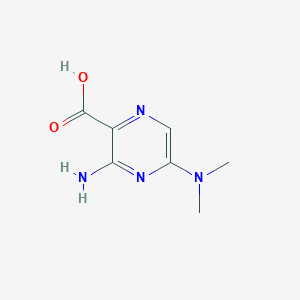
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
